molecular formula C20H22F3N3S B564287 N-Desmethyl Trifluoperazine-d8 Dihydrochloride CAS No. 1246814-84-5

N-Desmethyl Trifluoperazine-d8 Dihydrochloride

Cat. No. B564287
CAS RN: 1246814-84-5
M. Wt: 401.521
InChI Key: VYYRFBRPGFAPCM-NQUIVBQFSA-N
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Description

N-Desmethyl Trifluoperazine-d8 Dihydrochloride is a stable isotope labelled compound . It is a labelled metabolite of Fluphenazine and the antipsychotic drug Trifluoperazine (TFP) . It is used in research related to various neurological disorders such as Alzheimer’s, Depression, Huntington’s, Parkinson’s, Schizophrenia, Addiction, Stress and Anxiety, Pain and Inflammation .


Molecular Structure Analysis

The molecular formula of N-Desmethyl Trifluoperazine-d8 Dihydrochloride is C20 D8 H14 F3 N3 S . The molecular weight is 401.518 . The IUPAC name is 10-[3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Desmethyl Trifluoperazine-d8 Dihydrochloride include its molecular formula (C20 D8 H14 F3 N3 S), molecular weight (401.518), and its IUPAC name (10-[3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine) .

Mechanism of Action

While the specific mechanism of action for N-Desmethyl Trifluoperazine-d8 Dihydrochloride is not mentioned, Trifluoperazine, the parent compound, is known to block postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. It depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

properties

IUPAC Name

10-[3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3S/c21-20(22,23)15-6-7-19-17(14-15)26(16-4-1-2-5-18(16)27-19)11-3-10-25-12-8-24-9-13-25/h1-2,4-7,14,24H,3,8-13H2/i8D2,9D2,12D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYRFBRPGFAPCM-NQUIVBQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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